molecular formula C3H6BrFO3S B6219156 2-bromo-2-fluoroethyl methanesulfonate CAS No. 2751610-91-8

2-bromo-2-fluoroethyl methanesulfonate

Cat. No.: B6219156
CAS No.: 2751610-91-8
M. Wt: 221
InChI Key:
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Description

2-bromo-2-fluoroethyl methanesulfonate is a reactive alkylating agent commonly used in chemical synthesis, bioconjugation, and drug discovery research. This compound is known for its ability to introduce alkyl groups into various substrates, making it a valuable tool in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-fluoroethyl methanesulfonate typically involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-bromo-2-fluoroethyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms, which are good leaving groups. These reactions can be used to introduce various functional groups into organic molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Major Products

The major products formed from reactions with this compound depend on the nucleophile used. For example, reactions with amines yield alkylated amines, while reactions with thiols produce thioethers.

Scientific Research Applications

2-bromo-2-fluoroethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for introducing alkyl groups into organic molecules, facilitating the synthesis of complex compounds.

    Biology: The compound is employed in bioconjugation techniques to modify biomolecules such as proteins and nucleic acids.

    Medicine: In drug discovery, this compound is used to create novel pharmaceuticals by modifying lead compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-2-fluoroethyl methanesulfonate involves the formation of a highly reactive intermediate that can alkylate nucleophilic sites on target molecules. This alkylation process can modify the structure and function of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloroethyl methanesulfonate: Similar in structure but with a chlorine atom instead of a bromine atom.

    2-iodoethyl methanesulfonate: Contains an iodine atom instead of a bromine atom.

    2-bromoethyl methanesulfonate: Lacks the fluorine atom present in 2-bromo-2-fluoroethyl methanesulfonate.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and make it a versatile reagent for various chemical transformations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-2-fluoroethyl methanesulfonate involves the reaction of 2-bromo-2-fluoroethanol with methanesulfonyl chloride in the presence of a base.", "Starting Materials": [ "2-bromo-2-fluoroethanol", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the 2-bromo-2-fluoroethanol to a flask containing the base and solvent.", "Cool the mixture to 0-5°C.", "Slowly add the methanesulfonyl chloride to the flask while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Extract the product with a suitable solvent.", "Wash the organic layer with water and brine.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography or recrystallization." ] }

CAS No.

2751610-91-8

Molecular Formula

C3H6BrFO3S

Molecular Weight

221

Purity

95

Origin of Product

United States

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